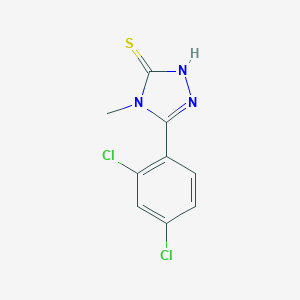

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triazole derivatives, including compounds structurally related to 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, involves heterocyclization reactions. For instance, a similar compound, 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, was synthesized through the reaction of 4-chlorophenyl isothiocyanate and formic hydrazide, indicating a common pathway that might be employed for the target compound involving cyclization and substitution reactions (Yeo, Azizan, & Tiekink, 2019).

Molecular Structure Analysis

X-ray crystallography studies reveal that such triazole compounds typically exhibit a planar five-membered ring that forms dihedral angles with attached phenyl rings, suggesting a degree of spatial orientation that affects their chemical reactivity and interaction capabilities. The supramolecular dimers formed via hydrogen bonds and interactions like C=S⋯π and C-Cl⋯π contribute to a three-dimensional architecture, crucial for understanding the molecular structure and properties of 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (Yeo, Azizan, & Tiekink, 2019).

Wissenschaftliche Forschungsanwendungen

Antioxidant and Antiradical Activities

Compounds with open thiogroup, such as 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, show high indicators of antioxidant and antiradical activity. These compounds positively impact overall condition and biochemical processes in patients exposed to high doses of radiation. They are compared to biogenic amino acids like cysteine, highlighting their potential in medical and pharmaceutical applications due to their free SH-group structure (Kaplaushenko, 2019).

Broad Spectrum of Biological Activities

1,2,4-Triazole derivatives demonstrate a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. This highlights the compound's versatility in developing new therapeutic agents and its importance in ongoing scientific research into biologically active substances (Ohloblina, 2022).

Applications in Material Science

1,2,4-Triazole derivatives find applications beyond the medical and pharmaceutical fields, including in engineering, metallurgy, and agriculture. They are utilized in optical materials, photosensitizers, coloring agents, antioxidants, and as additives for fuels and oils. Some derivatives also serve as corrosion inhibitors, showcasing their wide-ranging utility in various industrial sectors (Parchenko, 2019).

Environmental Impact Studies

The environmental impact of chlorophenols, including compounds similar to 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, has been studied to assess their effects on aquatic environments. These studies are essential to understand the potential environmental risks associated with the use of such compounds and to develop strategies for mitigating any adverse effects (Krijgsheld & Gen, 1986).

Eigenschaften

IUPAC Name |

3-(2,4-dichlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3S/c1-14-8(12-13-9(14)15)6-3-2-5(10)4-7(6)11/h2-4H,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPVHXREFIERGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60974915 |

Source

|

| Record name | 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

5950-88-9 |

Source

|

| Record name | 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione](/img/structure/B61863.png)

![tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B61864.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)](/img/structure/B61869.png)

![Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B61883.png)